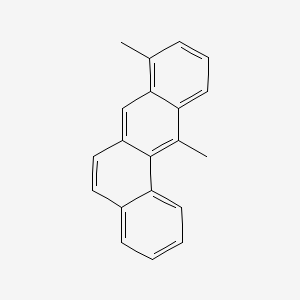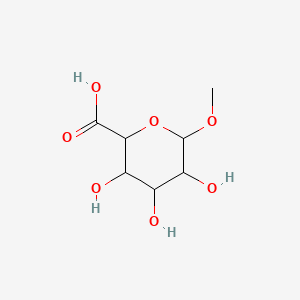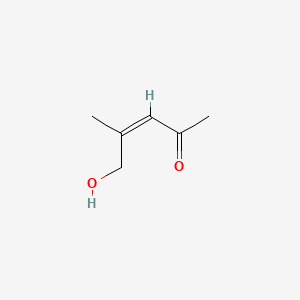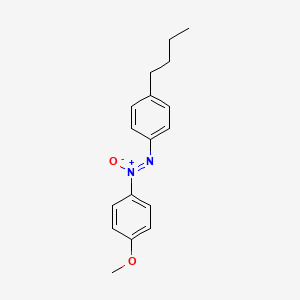![molecular formula C18H26F2Zr B13821878 Bis[(1,2,3,4,5-H)-1-Butyl-2,4-Cyclopentadien-1-Yl]Difluoro-Zirconium](/img/structure/B13821878.png)
Bis[(1,2,3,4,5-H)-1-Butyl-2,4-Cyclopentadien-1-Yl]Difluoro-Zirconium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zirconium,bis[(1,2,3,4,5-h)-1-butyl-2,4-cyclopentadien-1-yl]difluoro- is an organometallic compound that features zirconium as its central metal atom. This compound is part of a broader class of organozirconium compounds, which are known for their unique chemical properties and applications in various fields such as catalysis and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Zirconium,bis[(1,2,3,4,5-h)-1-butyl-2,4-cyclopentadien-1-yl]difluoro- typically involves the reaction of zirconium tetrachloride with butylcyclopentadienyl ligands in the presence of a fluorinating agent. The reaction is carried out under inert atmosphere conditions to prevent oxidation and hydrolysis of the sensitive intermediates.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and the purity of reagents to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Zirconium,bis[(1,2,3,4,5-h)-1-butyl-2,4-cyclopentadien-1-yl]difluoro- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxides.
Reduction: It can be reduced to lower oxidation states of zirconium.
Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often require the presence of strong nucleophiles or electrophiles .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields zirconium oxides, while substitution reactions can produce a variety of organozirconium compounds .
Aplicaciones Científicas De Investigación
Zirconium,bis[(1,2,3,4,5-h)-1-butyl-2,4-cyclopentadien-1-yl]difluoro- has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Materials Science: The compound is employed in the synthesis of advanced materials, such as nanomaterials and ceramics.
Biomedical Applications: Research is ongoing into its potential use in drug delivery systems and as an antimicrobial agent.
Mecanismo De Acción
The mechanism by which Zirconium,bis[(1,2,3,4,5-h)-1-butyl-2,4-cyclopentadien-1-yl]difluoro- exerts its effects involves the interaction of its zirconium center with various molecular targets. The compound can coordinate with different ligands, facilitating various chemical transformations. The pathways involved often include ligand-to-metal charge transfer and coordination chemistry .
Comparación Con Compuestos Similares
Similar Compounds
- Bis(cyclopentadienyl)zirconium dichloride
- Bis(cyclopentadienyl)hafnium dichloride
- Bis(cyclopentadienyl)titanium dichloride
Uniqueness
Zirconium,bis[(1,2,3,4,5-h)-1-butyl-2,4-cyclopentadien-1-yl]difluoro- is unique due to its specific ligand structure, which imparts distinct chemical properties and reactivity compared to its analogues. Its difluoro substituents enhance its stability and reactivity in certain chemical environments .
Propiedades
Fórmula molecular |
C18H26F2Zr |
|---|---|
Peso molecular |
371.6 g/mol |
InChI |
InChI=1S/2C9H13.2FH.Zr/c2*1-2-3-6-9-7-4-5-8-9;;;/h2*4-5,7-8H,2-3,6H2,1H3;2*1H;/q;;;;+2/p-2 |
Clave InChI |
GAKSKYCHCSTWFO-UHFFFAOYSA-L |
SMILES canónico |
CCCC[C]1[CH][CH][CH][CH]1.CCCC[C]1[CH][CH][CH][CH]1.F[Zr]F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-one](/img/structure/B13821811.png)

![Bis[(diethylhydroxyphenyl)ammonium]sulfate](/img/structure/B13821835.png)
![Tricyclo[3.3.2.02,4]decane](/img/structure/B13821842.png)
![N-(2-methoxyphenyl)-N-(2-oxo-2-{(2E)-2-[3-(trifluoromethyl)benzylidene]hydrazinyl}ethyl)methanesulfonamide (non-preferred name)](/img/structure/B13821845.png)





![3-[1,3-dioxo-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1,3-dihydro-2H-isoindol-2-yl]benzoic acid](/img/structure/B13821864.png)
